1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with a 2-chlorobenzyl group, an ethyl group, and two methoxy groups, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzylamine with ethyl 2-amino-4,5-dimethoxybenzoate under acidic conditions to form the intermediate product. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the final quinazoline derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The 2-chlorobenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 1-(2-chlorobenzyl)-3-methylquinazoline-2,4(1H,3H)-dione
- 1-(2-chlorobenzyl)-3-ethyl-6-methoxyquinazoline-2,4(1H,3H)-dione
- 1-(2-chlorobenzyl)-3-ethyl-7-methoxyquinazoline-2,4(1H,3H)-dione
Comparison: Compared to similar compounds, 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of both methoxy groups at the 6 and 7 positions. This substitution pattern can influence its chemical reactivity, biological activity, and overall stability. The presence of the 2-chlorobenzyl group also adds to its distinctiveness, potentially enhancing its binding affinity to specific molecular targets.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-4-21-18(23)13-9-16(25-2)17(26-3)10-15(13)22(19(21)24)11-12-7-5-6-8-14(12)20/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQVUHPIYHALRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC3=CC=CC=C3Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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